4-Nitrophthalic acid
Overview
Description
4-Nitrophthalic acid is a chemical compound with the molecular formula C8H5NO6 . It is used in various chemical reactions and has been identified as an impurity of Apremilast .
Synthesis Analysis
The synthesis of 4-Nitrophthalic acid involves the reaction of sodium hydroxide and 4-nitrophthalimide . The mixture is heated to boiling and then made barely acid to litmus with concentrated nitric acid . The solution is again boiled for three minutes, then cooled below room temperature, transferred to a separatory funnel, and extracted with two portions of alcohol-free ether .
Molecular Structure Analysis
The molecular structure of 4-Nitrophthalic acid is characterized by its molecular formula C8H5NO6 . Further structural analysis can be conducted using techniques such as X-ray crystallography .
Chemical Reactions Analysis
4-Nitrophthalic acid has been used as a catalyst in the Biginelli reaction, which is a one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones under solvent-free conditions . This reaction is significant due to its environmental and economical considerations, including environmentally benign, simple operation, convenient work-up, short time, good yields, the avoidance of the organic solvent, and inexpensive catalyst .
Physical And Chemical Properties Analysis
4-Nitrophthalic acid has a density of 1.7±0.1 g/cm3, a boiling point of 459.5±40.0 °C at 760 mmHg, and a flash point of 207.6±15.8 °C . It also has a molar refractivity of 46.7±0.3 cm3, a polar surface area of 120 Å2, and a molar volume of 126.3±3.0 cm3 .
Scientific Research Applications
- Summary of Application : 4-Nitrophthalic acid is used as a building block in chemical synthesis .
- Methods of Application : It is typically used in its solid form and can be combined with other chemicals in a reaction vessel under controlled conditions .
- Summary of Application : 4-Nitrophthalic acid has been used in the preparation of a 2D homochiral inorganic-organic framework .
- Methods of Application : This involves reacting 4-Nitrophthalic acid with manganese ions and ancillary 4,4′-bipyridine ligands .
- Results or Outcomes : The result is a 2D homochiral inorganic-organic framework .
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, are used in the synthesis of corrosion inhibitors, drugs, and agrochemicals .
- Methods of Application : The specific methods of application would depend on the specific inhibitor, drug, or agrochemical being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific inhibitor, drug, or agrochemical being synthesized .
Chemical Synthesis
Preparation of Homochiral Inorganic-Organic Framework
Synthesis of Corrosion Inhibitors, Drugs, and Agrochemicals
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, are used in the synthesis of corrosion inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific inhibitor being synthesized .
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, are used in the synthesis of drugs .
- Methods of Application : The specific methods of application would depend on the specific drug being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific drug being synthesized .
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, are used in the synthesis of agrochemicals .
- Methods of Application : The specific methods of application would depend on the specific agrochemical being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific agrochemical being synthesized .
Synthesis of Corrosion Inhibitors
Synthesis of Drugs
Synthesis of Agrochemicals
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, can be used in the preparation of dyes .
- Methods of Application : The specific methods of application would depend on the specific dye being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific dye being synthesized .
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, can be used in the preparation of pigments .
- Methods of Application : The specific methods of application would depend on the specific pigment being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific pigment being synthesized .
- Summary of Application : Nitrophthalic acids, including 4-Nitrophthalic acid, can be used in the preparation of polymers .
- Methods of Application : The specific methods of application would depend on the specific polymer being synthesized .
- Results or Outcomes : The specific results or outcomes would also depend on the specific polymer being synthesized .
Preparation of Dyes
Preparation of Pigments
Preparation of Polymers
Safety And Hazards
4-Nitrophthalic acid may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .
Future Directions
properties
IUPAC Name |
4-nitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQXWXKPNIVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060581 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophthalic acid | |
CAS RN |
610-27-5 | |
Record name | 4-Nitrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5395 | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGN4549BTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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